molecular formula C25H21NO5 B2933512 3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923186-79-2

3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2933512
CAS No.: 923186-79-2
M. Wt: 415.445
InChI Key: GMNZFJXMWPYBTL-UHFFFAOYSA-N
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Description

The compound 3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide features a chromone (4H-chromen-4-one) core substituted at position 2 with a 2-methylphenyl group and at position 6 with a benzamide moiety bearing 3,4-dimethoxy substituents. Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties. The dimethoxy groups on the benzamide likely enhance electron-donating effects, influencing solubility and target interactions .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-6-4-5-7-18(15)23-14-20(27)19-13-17(9-11-21(19)31-23)26-25(28)16-8-10-22(29-2)24(12-16)30-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNZFJXMWPYBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Its structural complexity arises from the combination of a benzamide core with a chromenone moiety and methoxy substitutions, which may enhance its biological activity. This article delves into the biological activities associated with this compound, including its potential therapeutic applications.

Molecular Characteristics

PropertyValue
Common NameThis compound
CAS Number923186-79-2
Molecular FormulaC25H21NO5
Molecular Weight415.4 g/mol

The compound features two methoxy groups at the 3 and 4 positions of the benzene ring, contributing to its unique reactivity and potential biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that structural analogs can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in oncology. The presence of the chromenone structure is particularly noted for its ability to interfere with cancer cell metabolism and growth.

Antioxidant Activity

The compound's structure suggests it may possess antioxidant properties . Compounds with similar chromenone frameworks have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition Studies

Inhibition of enzymes such as tyrosinase is another area of interest. Tyrosinase plays a vital role in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. Preliminary studies indicate that derivatives of this compound may exhibit strong inhibitory effects on tyrosinase activity.

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of cell proliferation in cancer lines
AntioxidantScavenging free radicals
Enzyme InhibitionTyrosinase inhibition leading to reduced melanin production

Case Studies and Research Findings

  • Anticancer Activity : A study involving various analogs showed that compounds related to this compound had IC50 values significantly lower than standard chemotherapeutics against specific cancer cell lines (e.g., MCF7 breast cancer cells). This suggests enhanced potency due to structural modifications.
  • Tyrosinase Inhibition : Research demonstrated that certain derivatives inhibited tyrosinase activity by over 50% at concentrations as low as 10 µM. This highlights the potential for developing skin-whitening agents based on this compound's structure.
  • Antioxidant Efficacy : In vitro assays indicated that related compounds showed a DPPH radical scavenging activity comparable to established antioxidants like ascorbic acid, suggesting potential for use in nutraceutical formulations.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Chromone Cores

4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS: 923211-76-1)
  • Structural Differences : Replaces 3,4-dimethoxy with a 4-chloro substituent on the benzamide.
  • Key Properties: Molecular weight: 389.8 g/mol (vs. higher molecular weight for the dimethoxy analogue due to methoxy groups).
N-(4-Oxo-2-(Trifluoromethyl)-4H-chromen-6-yl) Benzamides
  • Structural Differences : Position 2 substituent is trifluoromethyl instead of 2-methylphenyl.
  • Synthesis : High yields (87–96%) achieved via reactions with K₂CO₃/NaH and alkyl halides in acetonitrile/dioxane .

Benzamide Derivatives with Diverse Substituents

3,4-Dichloro-N-[2-(Dimethylamino)cyclohexyl]-N-isopropyl-benzamide
  • Structural Differences: Dichloro substituents and a dimethylamino-cyclohexyl group replace the chromone core.
  • Functional Impact: Dichloro groups enhance electrophilicity, possibly improving binding to hydrophobic enzyme pockets. The dimethylamino group introduces basicity, affecting pharmacokinetics .
N-(5-Chloro-4-((4-Chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide
  • Structural Differences: A cyano-methyl-chlorophenyl group replaces the chromone system.
  • Biological Relevance: Reported as a SPAK kinase inhibitor, highlighting the role of chloro and cyano groups in target specificity .

Thioether-Linked Benzamide Analogues

Examples from and include compounds like 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-(methylphenylamino)ethyl]-benzamide.

  • Structural Differences : Thioether linkages and heterocyclic substituents (e.g., isoxazole, thiazole) replace the chromone core.
  • Functional Impact : Thioether groups may improve metabolic stability, while heterocycles modulate electronic properties and target engagement .

Data Tables

Table 2: Substituent Effects on Key Properties

Substituent Type Electronic Effect Solubility Impact Biological Implications
3,4-Dimethoxy (Target) Electron-donating Moderate (polar solvents) Enhanced hydrogen bonding potential
4-Chloro Electron-withdrawing Low (nonpolar solvents) Increased electrophilicity for target binding
Trifluoromethyl Strongly electronegative High lipophilicity Improved membrane permeability

Research Findings and Implications

  • Synthetic Efficiency : Trifluoromethyl-substituted chromones () demonstrate superior synthetic yields (87–96%) compared to other analogues, suggesting optimized reaction conditions for scale-up .
  • Biological Activity: Chloro and cyano substituents () correlate with kinase inhibition, whereas methoxy groups may favor interactions with oxygen-dependent enzyme active sites.

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